molecular formula C9H12F3N3O4 B2608965 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid CAS No. 2416234-45-0

3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Cat. No.: B2608965
CAS No.: 2416234-45-0
M. Wt: 283.207
InChI Key: KXKQTFUFGOOYQT-UHFFFAOYSA-N
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Description

3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a heterocyclic compound composed of two distinct moieties:

  • 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one: A bicyclic structure featuring a piperidine ring fused to a 1,2,4-oxadiazole ring. The oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capacity, making it prevalent in medicinal chemistry .
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (pKa ~0.23) widely used as a counterion to enhance solubility and crystallinity of basic nitrogen-containing compounds during synthesis and purification .

This compound is typically synthesized via deprotection of tert-butyl carbamate (Boc) intermediates using 2,2,2-trifluoroacetic acid, as exemplified in protocols for analogous piperidine-heterocycle derivatives . Its applications span pharmaceutical intermediates, particularly in kinase inhibitors and antimicrobial agents, where the oxadiazole-piperidine core modulates target binding .

Properties

IUPAC Name

3-piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-3-1-2-4-8-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHSVAPMKQXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with nitrile oxides, which are generated in situ from hydroximoyl chlorides and bases. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its oxadiazole moiety is known for exhibiting various biological activities, making it a target for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation. For example, compounds similar to 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one have been shown to target specific pathways involved in tumor growth and survival. The Hippo signaling pathway, which plays a crucial role in regulating cell growth and apoptosis, is one such target .

Antimicrobial Properties

Oxadiazole derivatives have been explored for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes critical for microbial survival .

Neuroprotective Effects

There is emerging evidence that compounds with oxadiazole structures may provide neuroprotective benefits. They are being investigated for their potential role in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that oxadiazole derivatives can inhibit the proliferation of breast cancer cells through the Hippo pathway modulation .
Study BAntimicrobial PropertiesFound that certain oxadiazole compounds showed significant antibacterial activity against resistant strains of Staphylococcus aureus .
Study CNeuroprotective EffectsReported that oxadiazole derivatives reduced neuroinflammation in models of Alzheimer's disease, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of biological molecules. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Replacement of 1,2,4-oxadiazole with benzodiazol-one (e.g., in ) reduces ring strain but may decrease metabolic stability.
  • Thiophene substitution () enhances π-π stacking interactions, improving target affinity compared to phenyl analogs.

Counterion Comparison: 2,2,2-Trifluoroacetic Acid vs. Other Acids

Property 2,2,2-Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl) Acetic Acid
Acidity (pKa) 0.23 -1.3 4.76
Volatility High (BP 72°C) High (gas) Moderate (BP 118°C)
Role in Synthesis Deprotection, salt formation Protonation, crystallization Mild acid catalysis
Safety Considerations Corrosive, volatile Corrosive, fuming Low toxicity
CAS Number 76-05-1 7647-01-0 64-19-7

Advantages of TFA :

  • Superior solubility in organic solvents (e.g., THF, DCM), enabling efficient deprotection of Boc groups in sensitive intermediates .
  • Enhanced crystallinity of final products compared to HCl salts, which often form hygroscopic solids .

Disadvantages :

  • Requires stringent handling due to corrosivity and inhalation hazards .

Fluorinated Acid Derivatives: Physicochemical Properties

Compound Formula CAS Number Boiling Point (°C) Acidity (pKa) Applications
2,2,2-Trifluoroacetic acid C₂HF₃O₂ 76-05-1 72 0.23 Synthesis, counterion, etching
Pentafluoropropionic acid C₃HF₅O₂ 422-64-0 96 0.52 Specialty solvents
Chlorodifluoroacetic acid C₂HClF₂O₂ 76-04-0 108 1.29 Pharmaceuticals

Key Trends :

  • Increasing fluorine content (e.g., TFA vs. pentafluoropropionic acid) correlates with higher electronegativity but reduced acidity due to inductive effects .
  • TFA’s lower boiling point compared to analogs facilitates solvent removal in synthesis .

Biological Activity

The compound 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine moiety linked to an oxadiazole ring. The trifluoroacetic acid component enhances its solubility and biological activity. The general structure can be represented as follows:

CxHyNzOaFb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{F}_b

where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms respectively.

  • Anticancer Activity :
    • Compounds with oxadiazole scaffolds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase , histone deacetylases (HDAC) , and topoisomerase II .
    • The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Activity :
    • The oxadiazole derivatives exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting DNA replication .
    • Specific studies have indicated that these compounds can outperform traditional antibiotics against resistant strains .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor for various enzymes including acetylcholinesterase (AChE) and urease , which are crucial in neurodegenerative diseases and gastric infections respectively .

Biological Activity Data

The following table summarizes the biological activities reported for 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one derivatives:

Activity TypeTarget/MechanismIC50 (µM)Reference
AnticancerHDAC Inhibition1.21 ± 0.005
AntimicrobialBacterial Cell Wall Disruption0.63 ± 0.001
Enzyme InhibitionAChE2.14 ± 0.002
CytotoxicityCancer Cell Lines (A549)>100% Viability

Case Studies

  • Anticancer Efficacy :
    A study evaluated the anticancer potential of a series of oxadiazole derivatives including our compound against various cancer cell lines (A549, HepG2). Results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives, suggesting strong anticancer activity.
  • Antimicrobial Testing :
    In another study focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the oxadiazole structure enhanced activity significantly compared to standard antibiotics like ciprofloxacin .
  • Enzyme Inhibition Studies :
    A series of synthesized compounds were tested for their ability to inhibit urease activity in vitro. The results demonstrated that some derivatives had IC50 values significantly lower than those of existing urease inhibitors, indicating potential for new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one and its trifluoroacetic acid salt?

  • Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) under inert atmospheres and elevated temperatures (40–100°C). The trifluoroacetic acid salt is formed via acid-base neutralization, often using anhydrous conditions to avoid hydrolysis. Reaction optimization may require adjusting stoichiometry and solvent polarity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • HPLC-DAD : For purity assessment and separation of active pharmaceutical ingredients (APIs) from impurities, as validated for structurally related piperidinium-triazole derivatives .
  • NMR and MS : Confirm molecular structure and proton environments.
  • Elemental Analysis : Validate empirical formula accuracy.

Q. How can researchers ensure compound stability during storage?

  • Methodology : Store in anhydrous, dark conditions at –20°C to prevent degradation. Use vacuum-sealed containers to minimize exposure to moisture. Stability should be monitored via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How to optimize reaction conditions to improve synthetic yield?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., palladium vs. nickel), solvent systems (e.g., tert-butanol vs. acetonitrile), and reaction temperatures.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Reference Conditions : Multi-step reactions with palladium diacetate and cesium carbonate in tert-butanol at 100°C under inert atmospheres achieved higher yields in related syntheses .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns)?

  • Methodology :

  • Orthogonal Validation : Cross-check with 2D NMR (e.g., HSQC, HMBC) and high-resolution MS.
  • Impurity Profiling : Perform forced degradation studies (acid/base/oxidative stress) to identify degradation products that may interfere with spectral interpretation .

Q. What are the best practices for conducting forced degradation studies on this compound?

  • Methodology :

  • Stress Conditions : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours.
  • Analytical Monitoring : Use HPLC-DAD to quantify degradation products and validate method robustness. Forced degradation of similar oxadiazole derivatives showed significant degradation under oxidative conditions .

Q. How to design computational models for studying interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use PubChem-derived 3D structures (InChIKey: NXJWGXQDKPXJHE-UHFFFAOYSA-N) and software like AutoDock Vina to predict binding affinities.
  • MD Simulations : Simulate interactions in explicit solvent (e.g., TIP3P water model) for 100 ns to assess stability of ligand-target complexes .

Q. What strategies are effective for impurity profiling in batch synthesis?

  • Methodology :

  • HPLC-MS Coupling : Identify low-abundance impurities (e.g., N-oxide byproducts) using high-resolution mass spectrometry.
  • Reference Standards : Compare against pharmacopeial impurity standards (e.g., EP Impurities E and F) for quantification .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights?

  • Methodology :

  • Isotopic Pattern Analysis : Use MS to detect halogenated isotopes (e.g., chlorine or fluorine) that may skew molecular weight calculations.
  • Salt Correction : Account for trifluoroacetic acid counterion (CF₃COO⁻) in mass calculations, which adds 114.02 g/mol to the observed mass .

Tables for Key Methodological Data

Parameter Recommended Conditions Reference
HPLC-DAD Mobile PhaseAcetonitrile/0.1% TFA in water (70:30 v/v)
Forced Degradation (Oxidative)3% H₂O₂, 24h, 40°C
Optimal Reaction Temp100°C under inert atmosphere
Stability Storage–20°C, anhydrous, dark

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